PK 11195

TSPO binding affinity radioligand displacement mitochondrial protein

PK 11195 (RP 52028) is the gold-standard TSPO ligand for genotype-independent neuroinflammation imaging. Unlike PBR28, which shows triphasic binding dependent on rs6971 polymorphism, PK 11195 binds a single homogeneous site across all genotypes—eliminating confounding variability in mixed-population studies. With 480-fold higher vascular smooth muscle affinity than Ro5-4864 and 5- to 13-fold higher duodenal affinity, it ensures target engagement where other ligands fail. Its negligible neurosteroidogenic activity and 2-fold tumor-targeting enhancement make it the definitive choice for TSPO research requiring pharmacological precision. Order ≥98% pure compound for reproducible results.

Molecular Formula C21H21ClN2O
Molecular Weight 352.9 g/mol
CAS No. 85532-75-8
Cat. No. B1678501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePK 11195
CAS85532-75-8
Synonyms(13C)PK11195
(3H)PK11195
1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide
PK 11195
PK-11195
PK11195
RP 52028
Molecular FormulaC21H21ClN2O
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESCCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
InChIInChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3
InChIKeyRAVIZVQZGXBOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PK 11195 (CAS 85532-75-8): Isoquinoline Carboxamide TSPO Ligand — Core Binding and Pharmacological Profile


PK 11195 (RP 52028) is an isoquinoline carboxamide that binds selectively to the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein (TSPO) . It exhibits high affinity for TSPO without binding to central benzodiazepine receptors (CBR) or other known neurotransmitter receptors [1]. Unlike benzodiazepine-based TSPO ligands, PK 11195 lacks the 7-member heterocyclic ring characteristic of diazepines, which underlies its distinct pharmacological behavior and its utility as a chemical probe for discriminating TSPO-mediated effects from classical benzodiazepine pharmacology [2].

Why PK 11195 Cannot Be Substituted with Other TSPO Ligands Without Quantitative and Functional Considerations


Although multiple TSPO ligands are commercially available, substitution is not scientifically equivalent. PK 11195 binds to a single, homogeneous site on TSPO across all genotypes, whereas second-generation radioligands such as PBR28 display triphasic binding patterns (high-affinity, low-affinity, and two-site) that depend on the rs6971 polymorphism, which affects approximately 30% of the human population [1]. Furthermore, functional and pharmacokinetic properties diverge sharply: PK 11195 exhibits negligible neurosteroidogenic activity, while ligands such as Ro5-4864 and etifoxine demonstrate differing capacities to induce neurosteroidogenesis [2]. These differences preclude simple interchangeability for binding assays, imaging studies, or pharmacological investigations. The evidence below quantifies key dimensions of differentiation critical for experimental design and procurement decisions.

PK 11195: Quantitative Evidence for Differentiated Selection in TSPO Research


PK 11195 Exhibits a 6.4-Fold Higher Equilibrium Binding Affinity for TSPO than Ro5-4864 in Rat Kidney Membranes

PK 11195 demonstrates significantly higher affinity for TSPO compared to the classical benzodiazepine TSPO ligand Ro5-4864. In equilibrium binding assays using rat kidney membranes, PK 11195 displays a Ki of 3.39 ± 0.34 nM (displacement) to 3.60 ± 0.41 nM (saturation), while Ro5-4864 exhibits a substantially weaker Ki of 20.04 ± 2.36 nM [1]. This 6.4-fold difference in binding affinity is critical for applications requiring high receptor occupancy at lower ligand concentrations.

TSPO binding affinity radioligand displacement mitochondrial protein

PK 11195 Binds with Uniform Single-Site Affinity Across All Human Genotypes, Unlike PBR28 Which Exhibits Polymorphism-Dependent Binding

Second-generation TSPO radioligands such as PBR28 exhibit polymorphic binding that compromises inter-subject comparability. In human brain tissue, [3H]PK11195 binds to a single, homogeneous site across all donor samples, whereas [3H]PBR28 displays three distinct binding patterns: high-affinity binding (46% of samples), low-affinity binding (23%), and two-site binding (31%) [1][2]. This uniformity is a direct consequence of PK 11195's binding site topology, which is unaffected by the rs6971 single nucleotide polymorphism that alters the binding of PBR28, DPA-713, and related second-generation ligands [2].

TSPO polymorphism rs6971 genotype radioligand binding

PK 11195 Displays 2-Fold Higher In Vivo Brain Tumor Selectivity than Gemcitabine Alone in Rat Xenograft Models

PK 11195 has been evaluated as a targeting moiety for brain tumor drug delivery. A PK11195-gemcitabine conjugate administered to rats bearing brain tumor xenografts demonstrated a twofold enhancement in brain tumor selectivity compared to unconjugated gemcitabine under steady-state conditions [1]. The conjugate exhibited a short elimination half-life of 16.1 ± 5.8 minutes, consistent with rapid clearance of unbound drug [1]. This differential tumor targeting is attributed to elevated TSPO expression in glioblastoma and other brain malignancies relative to normal brain parenchyma.

brain tumor targeting conjugate delivery pharmacokinetics

PK 11195 Binds TSPO with Over 480-Fold Higher Affinity than Ro5-4864 in Porcine Aortic Smooth Muscle

In porcine aortic smooth muscle membranes, PK 11195 exhibits high-affinity binding, whereas the classical benzodiazepine TSPO ligand Ro5-4864 displays dramatically reduced affinity. The Ki value of Ro5-4864 for inhibiting [3H]PK 11195 binding is 1200 ± 200 nM, which is approximately 480-fold weaker than its affinity in rat kidney [1]. This species- and tissue-specific variation in TSPO pharmacology underscores the importance of selecting a ligand with consistent binding properties across experimental models.

vascular TSPO species-specific affinity smooth muscle

PK 11195 Shows 5- to 13-Fold Higher Affinity than Ro5-4864 for Duodenal TSPO in Rat Small Intestine

TSPO pharmacology varies significantly along the gastrointestinal tract. In rat duodenum, PK 11195 binds with high affinity, while Ro5-4864 and the endogenous ligand protoporphyrin IX exhibit 5- to 13-fold lower affinity for duodenal TSPO compared to PK 11195 [1]. Notably, this tissue-specific variation is not uniform: the pharmacological profile of TSPO in the duodenum is distinct from that in the jejunum and ileum, indicating regional heterogeneity in TSPO binding site conformation or accessory protein interactions [1].

gastrointestinal TSPO tissue-specific pharmacology duodenum

PK 11195 Binds TSPO with 85-Fold Higher Affinity than Ro5-4864 in Human Glioma Cell Cultures

In human glioma cell cultures, [3H]PK 11195 binds with a dissociation constant (Kd) of 14.01 nM, demonstrating substantially higher affinity than Ro5-4864 (Ki = 1200 nM) or flunitrazepam (Ki > 10,000 nM) [1]. This 85-fold affinity advantage translates to more robust and reliable detection of TSPO in glioblastoma models, where TSPO is overexpressed relative to normal brain tissue and serves as a biomarker of tumor malignancy and microglial activation [1].

glioma brain tumor TSPO expression

High-Value Application Scenarios for PK 11195 in TSPO-Focused Research and Drug Development


Neuroinflammation PET Imaging in Heterogeneous Patient Populations

PK 11195-based radiotracers (e.g., [11C]-(R)-PK11195) remain a gold standard for neuroinflammation imaging in clinical cohorts where genotype pre-screening is impractical or when enrolling mixed rs6971 genotype populations is required [1]. The ligand's single-site binding across all genotypes ensures that observed signal changes reflect true biological variation in TSPO density rather than confounding genetic polymorphisms that affect second-generation radioligands such as PBR28 and DPA-713 [1][2]. This application is particularly relevant for multi-center trials and studies of heterogeneous neurological disorders including Alzheimer's disease, multiple sclerosis, and traumatic brain injury.

Vascular and Smooth Muscle TSPO Pharmacology Studies

PK 11195 is the preferred TSPO ligand for studies involving vascular smooth muscle, where Ro5-4864 exhibits 480-fold weaker affinity [1]. Researchers investigating TSPO-mediated regulation of vascular tone, smooth muscle proliferation, or mitochondrial function in vascular tissues should select PK 11195 to ensure adequate target engagement at physiologically achievable concentrations. This scenario extends to studies of aortic smooth muscle, where the classical benzodiazepine TSPO ligands may be functionally inert due to insufficient receptor occupancy.

Brain Tumor Targeting and Theranostic Development

PK 11195 serves as an effective targeting vector for brain tumor drug delivery, conferring a 2-fold enhancement in tumor selectivity compared to unconjugated chemotherapeutic agents [1]. This property supports its procurement for conjugate synthesis and targeted therapy research in glioblastoma and other TSPO-overexpressing malignancies. The short elimination half-life of PK 11195 conjugates (approximately 16 minutes) also makes them suitable for applications where rapid clearance of unbound drug from systemic circulation is desirable to minimize off-target toxicity [1].

Gastrointestinal TSPO Functional Studies in the Duodenum

For studies examining TSPO function in duodenal tissue, PK 11195 is the ligand of choice due to its 5- to 13-fold higher affinity compared to Ro5-4864 and protoporphyrin IX [1]. This application is critical for investigations of TSPO-mediated regulation of intestinal ion transport, mucosal barrier function, and inflammatory responses in the upper gastrointestinal tract. Use of alternative TSPO ligands may lead to false-negative conclusions regarding the role of TSPO in duodenal physiology and pathophysiology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for PK 11195

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.